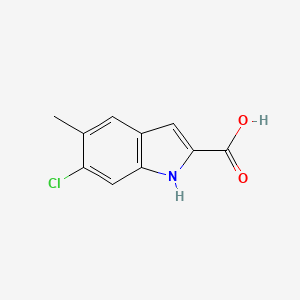

6-chloro-5-methyl-1H-indole-2-carboxylic acid

説明

特性

IUPAC Name |

6-chloro-5-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-5-2-6-3-9(10(13)14)12-8(6)4-7(5)11/h2-4,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUFXTJJQBCRPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)NC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-methyl-1H-indole-2-carboxylic acid typically involves the chlorination of 5-methyl-1H-indole-2-carboxylic acid. One common method is the reaction of 5-methyl-1H-indole-2-carboxylic acid with thionyl chloride in the presence of a suitable solvent, such as dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .

化学反応の分析

Types of Reactions

6-chloro-5-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the compound.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

科学的研究の応用

6-chloro-5-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes

作用機序

The mechanism of action of 6-chloro-5-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

類似化合物との比較

Structural Analogs and Positional Isomerism

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions. Key analogs include:

*Calculated based on molecular formula.

Key Observations:

- Positional Effects: The chlorine and methyl positions significantly influence electronic and steric properties.

- Functional Group Impact : Methoxy substitution (e.g., in 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid) increases polarity compared to methyl, affecting solubility and pharmacokinetics .

- N-Substitution : 1-Benzyl derivatives (e.g., 1-benzyl-5-methyl-1H-indole-2-carboxylic acid) exhibit enhanced lipophilicity, which may improve membrane permeability but could also introduce metabolic liabilities .

Physicochemical Properties

- Melting Points : While data for the target compound is unavailable, indole-5-carboxylic acid (mp 208–210°C) and indole-6-carboxylic acid (mp 256–259°C) highlight how substituent positions affect crystallinity . The methyl and chlorine groups in the target compound may lower its melting point compared to unsubstituted analogs.

- Solubility : The carboxylic acid group enhances aqueous solubility, but hydrophobic substituents (e.g., methyl, benzyl) counterbalance this effect .

生物活性

6-Chloro-5-methyl-1H-indole-2-carboxylic acid (CMICA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, supported by data tables and research findings from various studies.

Chemical Structure and Properties

CMICA is characterized by the following structural formula:

This compound features an indole ring, which is known for its role in various biological processes, and a carboxylic acid functional group that contributes to its reactivity and interaction with biological targets.

Antiproliferative Effects

Recent studies have demonstrated that CMICA exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study reported that CMICA derivatives showed growth inhibition with GI50 values ranging from 29 nM to 42 nM against pancreatic (Panc-1), breast (MCF-7), and epithelial (A-549) cancer cell lines. Notably, one derivative outperformed the reference drug erlotinib in terms of potency .

Table 1: Antiproliferative Activity of CMICA Derivatives

| Compound | GI50 (nM) | Cell Line |

|---|---|---|

| CMICA | 29 | Panc-1 |

| CMICA Derivative 1 | 33 | MCF-7 |

| CMICA Derivative 2 | 42 | A-549 |

The mechanism by which CMICA exerts its antiproliferative effects appears to involve the inhibition of specific signaling pathways associated with cancer cell proliferation. Binding studies indicate that CMICA derivatives interact with key amino acid residues within target proteins, facilitating their inhibitory action .

Anti-HIV Activity

CMICA has also been evaluated for its potential as an HIV integrase inhibitor. A derivative of indole-2-carboxylic acid was shown to inhibit the strand transfer activity of HIV-1 integrase with an IC50 value as low as 0.13 μM. This suggests that modifications at the C2 position significantly enhance the compound's inhibitory efficacy against HIV .

Table 2: Inhibitory Activity Against HIV Integrase

| Compound | IC50 (μM) | Activity |

|---|---|---|

| CMICA Derivative | 0.13 | HIV Integrase Inhibition |

| Parent Compound | 12.41 | HIV Integrase Inhibition |

Case Studies

- Pancreatic Cancer Study : In a controlled experiment, CMICA derivatives were administered to Panc-1 cells, resulting in a marked decrease in cell viability and induction of apoptosis, indicating their potential as therapeutic agents in pancreatic cancer treatment .

- HIV Research : A series of indole derivatives were synthesized and tested for their ability to inhibit HIV replication. The most potent derivative demonstrated significant binding affinity to the integrase active site, suggesting a promising avenue for further drug development .

Q & A

Basic: What are the optimal synthetic routes for 6-chloro-5-methyl-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step modifications of indole precursors. For example:

- Ester Hydrolysis : Start with methyl or ethyl esters (e.g., methyl 6-chloro-5-methyl-1H-indole-2-carboxylate) and hydrolyze using alcoholic potassium hydroxide (KOH) under reflux, followed by acidification with HCl to precipitate the carboxylic acid .

- Fischer Indole Synthesis : Cyclize phenylhydrazine derivatives with substituted ketones under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid), followed by regioselective chlorination and methylation .

Key Considerations : Optimize temperature (80–120°C), solvent (ethanol/acetic acid), and catalyst (sodium acetate) to minimize side reactions like over-chlorination or decarboxylation .

Basic: Which analytical techniques are most reliable for characterizing purity and structure?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- NMR : ¹H and ¹³C NMR (in DMSO-d₆) confirm substituent positions:

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 224.02 (C₁₀H₇ClNO₂⁻) .

Basic: How do the chloro and methyl substituents influence biological activity in indole derivatives?

Methodological Answer:

- Chlorine : Enhances lipophilicity and membrane permeability, often improving binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Methyl Group : At position 5, steric effects may restrict rotational freedom, stabilizing interactions with target proteins .

Experimental Design : Compare IC₅₀ values of analogs (e.g., 5-methyl vs. 5-H) in enzyme inhibition assays to quantify substituent effects .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Stability Tests : Store aliquots at -20°C (dry), 4°C (in solution), and room temperature. Monitor degradation via HPLC at 0, 1, 3, and 6 months.

- Key Findings : Carboxylic acids are prone to decarboxylation at >40°C; chlorine substitution increases thermal stability compared to non-halogenated analogs .

Basic: What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and P95 respirator during synthesis to avoid inhalation of fine powders .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., acetic acid reflux) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate before disposal .

Advanced: How can reaction yields be improved for derivatives like amides or esters?

Methodological Answer:

- Coupling Reagents : Use HATU or EDCI/DMAP in DMF for amide bond formation (yield >80% vs. 50–60% with DCC) .

- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs) and improve regioselectivity in alkylation steps .

Advanced: What computational methods predict solubility and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to estimate solubility parameters (logP ≈ 2.1) and pKa (~3.5 for -COOH) .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., COX-2) to guide functionalization at position 3 or 4 .

Advanced: How can poor aqueous solubility be addressed for in vivo studies?

Methodological Answer:

- Salt Formation : React with sodium hydroxide to form water-soluble sodium salts (test solubility in PBS at pH 7.4) .

- Nanoformulation : Use PEGylated liposomes (50–100 nm size) to enhance bioavailability; characterize by dynamic light scattering .

Advanced: What strategies elucidate structure-activity relationships (SAR) for anticancer applications?

Methodological Answer:

- Fragment-Based Screening : Test truncated analogs (e.g., indole core without -COOH) in cell viability assays (e.g., MTT on HeLa cells) .

- Crystallography : Co-crystallize with target proteins (e.g., tubulin) to identify critical hydrogen bonds with the carboxylic acid group .

Advanced: What challenges arise in interpreting NMR spectra due to tautomerism?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。